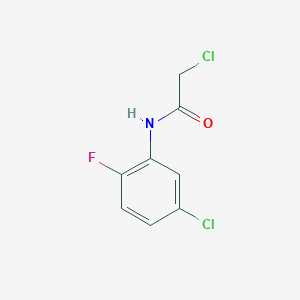

2-chloro-N-(5-chloro-2-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(5-chloro-2-fluorophenyl)acetamide is a biochemical used for proteomics research . It has a molecular formula of C8H6Cl2FNO and a molecular weight of 222.04 .

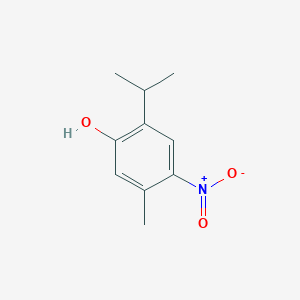

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(5-chloro-2-fluorophenyl)acetamide is represented by the InChI code: 1S/C8H6Cl2FNO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) .Chemical Reactions Analysis

While specific chemical reactions involving 2-chloro-N-(5-chloro-2-fluorophenyl)acetamide are not detailed in the available resources, similar compounds are involved in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

2-chloro-N-(5-chloro-2-fluorophenyl)acetamide is a solid at room temperature . It has a molecular weight of 222.04 . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Crystallography

The compound has been used in crystallographic studies . The crystal structure of a similar compound, E-2-chloro-N′-(1-(5-chloro-2-hydroxyphenyl)propylidene)benzohydrazide, has been studied . This research can provide valuable insights into the properties and behavior of the compound in different conditions.

Co-crystal Formation

2-chloro-N-(5-chloro-2-fluorophenyl)acetamide can be used in the formation of co-crystals . For instance, it has been co-crystallized with 3,5-dinitrobenzoic acid . This application is important in the field of materials science, where co-crystals have unique properties that can be utilized in various ways.

Supramolecular Chemistry

The compound can be used in the study of supramolecular chemistry . The intermolecular forces such as hydrogen bonding, π–π stacking, CH-π/CH2-π/CH3-π interactions, CH–O/CH2–O/CH3–O interactions, ion pairing, and donor–acceptor interactions are well-known for making aggregates of molecules and linking discrete molecular building blocks or low-dimensional structures into high-dimensional supramolecular frameworks .

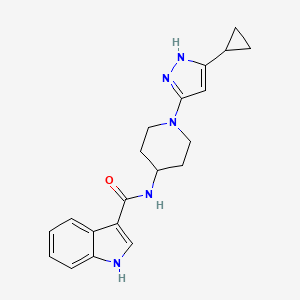

Pharmaceutical Synthesis

2-chloro-N-(5-chloro-2-fluorophenyl)acetamide can be used in the synthesis of various pharmaceutical compounds . The specific properties of this compound can be leveraged to create new drugs with desired characteristics.

Neonicotinoid Compounds

The compound can also be used for the synthesis of new neonicotinoid compounds . Neonicotinoids are a class of insecticides that are chemically similar to nicotine. They are widely used in agriculture and have been the subject of research due to their effects on non-target organisms.

Material Science

The compound’s unique properties can be utilized in material science for the development of new materials with specific characteristics. Its ability to form co-crystals and its behavior under different conditions can be particularly useful in this field .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

Similar compounds have been involved in suzuki cross-coupling reactions and the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity .

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Biochemical Pathways

Related compounds have been implicated in the synthesis of kinesin spindle protein inhibitors . Kinesin spindle proteins play a crucial role in mitosis, and their inhibition can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s molecular weight (22204 g/mol) suggests that it may have suitable properties for absorption and distribution .

Result of Action

Related compounds have shown agonistic activity at the muscarinic acetylcholine receptor subtype m1 . Agonists of this receptor can increase neuronal activity and enhance cognitive function .

Action Environment

It’s worth noting that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.

Propiedades

IUPAC Name |

2-chloro-N-(5-chloro-2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXESGMAGKJETDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-chloro-2-fluorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-Dimethylcyclohexyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2404086.png)

![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2404089.png)

![Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2404091.png)

![N-(1-cyanocyclohexyl)-2-{4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl}acetamide](/img/structure/B2404094.png)

![2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404100.png)